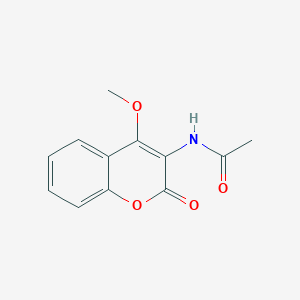

N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide

Descripción

Propiedades

Número CAS |

88369-13-5 |

|---|---|

Fórmula molecular |

C12H11NO4 |

Peso molecular |

233.22 g/mol |

Nombre IUPAC |

N-(4-methoxy-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-10-11(16-2)8-5-3-4-6-9(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |

Clave InChI |

VERXRENATNPERK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide.

Reduction: Formation of 4-methoxy-2-hydroxy-2H-chromen-3-yl)acetamide.

Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of fluorescent dyes and sensors.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

N-(6-Methyl-2-oxo-2H-1-benzopyran-3-yl)acetamide

- Core Structure : Benzopyran (coumarin) with a methyl group at position 6 and acetamide at position 3.

- Key Differences: The methyl group at position 6 (vs. Molecular weight: ~245 g/mol (estimated), compared to ~261 g/mol for the 4-methoxy derivative.

- Implications : Methyl-substituted analogs may exhibit higher lipophilicity (logP ~2.1) compared to the methoxy variant (logP ~1.7), influencing membrane permeability .

Tetrahydrocarbazole Derivatives (Carbazole Core)

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()

- Core Structure : Tetrahydrocarbazole fused with a phenylacetamide group.

- Activity : Such derivatives are synthesized for targeted biological activities, though specific data is unavailable in the provided sources .

Benzothiazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Core Structure : Benzothiazole with a trifluoromethyl group and methoxyphenyl-acetamide side chain.

- Key Differences :

- The benzothiazole core is more electron-deficient than coumarin, favoring interactions with thiol-containing biological targets.

- Trifluoromethyl group enhances metabolic stability and bioavailability.

- Activity : Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobial agents .

Naphthyl-Based Analog

N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide ()

- Core Structure : Naphthyl ethyl group linked to acetamide.

- Ethyl linker increases flexibility, which may improve conformational adaptability.

- Implications : Higher molecular weight (~298 g/mol) and logP (~3.0) compared to coumarin analogs suggest distinct pharmacokinetic profiles .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships :

- Electron-donating groups (e.g., methoxy) on coumarins enhance solubility but may reduce membrane permeability compared to lipophilic substituents like methyl or trifluoromethyl .

- Rigid cores (e.g., benzothiazole, carbazole) favor target selectivity but may limit bioavailability due to high molecular weight .

- Synthetic Feasibility : Coumarin derivatives are generally synthesized via Pechmann or Kostanecki reactions, whereas carbazoles and benzothiazoles require multi-step cyclization .

- Limitations : Direct comparative pharmacological data is sparse in the provided sources, necessitating further in vitro studies to validate hypotheses.

Actividad Biológica

N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide is , with a molecular weight of 233.22 g/mol. The compound features a methoxy group and an acetamide functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of 2-(2-oxo-2H-chromen-4-yl)oxyacetamide have shown effectiveness against various bacterial strains and fungi, suggesting that this class of compounds may serve as potential antimicrobial agents .

Anticancer Activity

N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide has been evaluated for its anticancer properties. In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating potent activity against these cancer cells. For example, one derivative showed an IC50 value of 0.32 μM against MCF-7 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds in the benzopyran class, including N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide, have been noted for their anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .

Antiallergic Activity

Research has shown that related compounds can effectively prevent allergic reactions in animal models. For example, certain derivatives demonstrated up to 100% inhibition of allergic responses at doses as low as 5 mg/kg when administered intraperitoneally . This suggests that N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide may also exhibit similar antiallergic properties.

The mechanisms through which N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide exerts its biological effects are still under investigation. However, studies suggest that it may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : They may affect signaling pathways related to cell proliferation and apoptosis in cancer cells.

- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

Several studies have highlighted the efficacy of benzopyran derivatives in various biological contexts:

Q & A

Advanced Research Question

- Electron-donating groups (e.g., methoxy) : Increase electron density on the aromatic ring, enhancing interactions with electrophilic enzyme pockets (e.g., kinase inhibitors) .

- Steric effects : Bulky substituents at position 3 (acetamide) may hinder binding to flat receptor sites, reducing potency. Computational modeling (DFT or molecular docking) predicts optimal substituent configurations .

What are the critical considerations for designing stability studies of N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide under different pH and temperature conditions?

Basic Research Question

Advanced Research Question

- Solid-state stability : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Amorphous forms may degrade faster than crystalline polymorphs .

- Photostability : UV irradiation (ICH Q1B) identifies light-sensitive moieties (e.g., lactone ring) requiring protective packaging .

How can researchers optimize the solubility and bioavailability of N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide for in vivo studies?

Advanced Research Question

- Salt formation : Pair with hydrochloride or sodium salts to improve aqueous solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- LogP optimization : Reduce hydrophobicity (target LogP 2–3) via prodrug strategies (e.g., PEGylation) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.